molecular formula C11H10N3NaO8S2 B594940 sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate CAS No. 131190-74-4

sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate

Cat. No.: B594940
CAS No.: 131190-74-4
M. Wt: 399.324
InChI Key: DVQSYHHMLIQZQR-UHFFFAOYSA-M
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Description

Sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate is a complex organic compound featuring a pyrazole ring, a sulfonate group, and a benzene ring. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate typically involves multi-step reactions starting from basic organic compounds. One common method involves the condensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . This is followed by sulfonation reactions to introduce the sulfonate groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, such as p-toluenesulfonic acid, can enhance the yield and efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

Sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups can interact with enzymes and receptors, modulating their activity. Additionally, the pyrazole ring can participate in hydrogen bonding and other interactions that influence biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

131190-74-4

Molecular Formula

C11H10N3NaO8S2

Molecular Weight

399.324

IUPAC Name

sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate

InChI

InChI=1S/C11H11N3O8S2.Na/c1-14-10(15)5-8(13-14)11(16)12-7-4-6(23(17,18)19)2-3-9(7)24(20,21)22;/h2-4H,5H2,1H3,(H,12,16)(H,17,18,19)(H,20,21,22);/q;+1/p-1

InChI Key

DVQSYHHMLIQZQR-UHFFFAOYSA-M

SMILES

CN1C(=O)CC(=N1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]

Synonyms

3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt

Origin of Product

United States

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